molecular formula C12H15NO4S B1303365 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid CAS No. 465514-21-0

4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid

Cat. No.: B1303365
CAS No.: 465514-21-0
M. Wt: 269.32 g/mol
InChI Key: HMVAVIKQXATKEL-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid is a chemical compound with the molecular formula C11H13NO4S It is characterized by the presence of a benzoic acid moiety attached to a thiazinan ring system

Scientific Research Applications

4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified as an irritant (Xi) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid typically involves the following steps:

    Formation of the Thiazinan Ring: The thiazinan ring can be synthesized through the reaction of appropriate amines with sulfur-containing reagents under controlled conditions.

    Attachment of the Benzoic Acid Moiety: The benzoic acid group is introduced through a nucleophilic substitution reaction, where the thiazinan ring is reacted with a benzoic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]phenol
  • 4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]aniline

Uniqueness

4-[(1,1-Dioxo-1lambda6,4-thiazinan-4-YL)methyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)11-3-1-10(2-4-11)9-13-5-7-18(16,17)8-6-13/h1-4H,5-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVAVIKQXATKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380655
Record name 4-[(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465514-21-0
Record name 4-[(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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